molecular formula C10H16N2O2S B13160969 4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide

4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B13160969
M. Wt: 228.31 g/mol
InChI Key: WCMBYFGFGNENKB-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide is a chemical compound with the molecular formula C10H16N2O2S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminoethyl group attached to a benzene ring, which is further substituted with a dimethylsulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and sulfonamide precursors.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, along with catalysts such as palladium or platinum.

    Reaction Steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the aminoethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydroxide, hydrochloric acid, organic solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: In industrial applications, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(1S)-1-Aminoethyl]-N-methylaniline
  • **4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzenesulfonamide hydrochloride

Uniqueness

Compared to similar compounds, 4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern and the presence of both aminoethyl and dimethylsulfonamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

4-[(1S)-1-aminoethyl]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C10H16N2O2S/c1-8(11)9-4-6-10(7-5-9)15(13,14)12(2)3/h4-8H,11H2,1-3H3/t8-/m0/s1

InChI Key

WCMBYFGFGNENKB-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)S(=O)(=O)N(C)C)N

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)N(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.